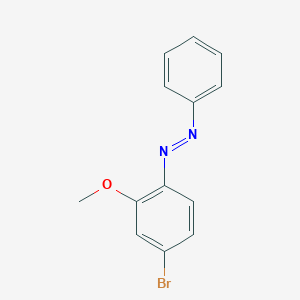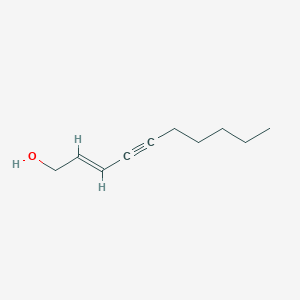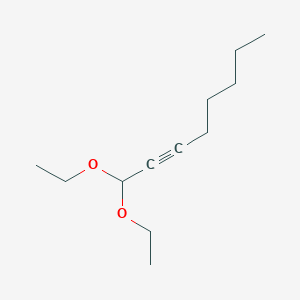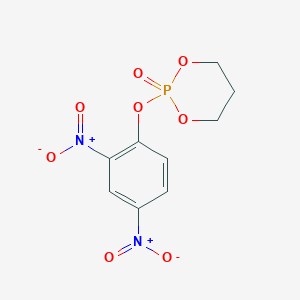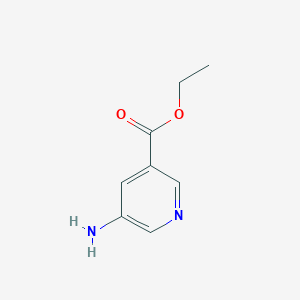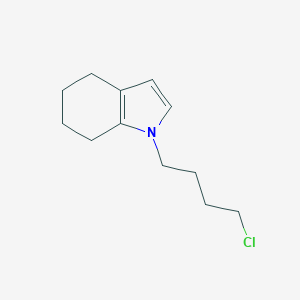
1-(4-Chlorobutyl)-4,5,6,7-tetrahydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorobutyl)-4,5,6,7-tetrahydro-1H-indole, also known as TCB-2, is a synthetic psychoactive substance that belongs to the family of indole derivatives. TCB-2 is structurally similar to the naturally occurring neurotransmitter serotonin and has been found to have potential applications in scientific research.
Mechanism of Action
1-(4-Chlorobutyl)-4,5,6,7-tetrahydro-1H-indole acts as an agonist at serotonin receptors, particularly the 5-HT2A receptor. This receptor is known to play a role in regulating mood, cognition, and perception. 1-(4-Chlorobutyl)-4,5,6,7-tetrahydro-1H-indole has been found to have a high affinity for this receptor, which may explain its potential therapeutic effects.
Biochemical and Physiological Effects
1-(4-Chlorobutyl)-4,5,6,7-tetrahydro-1H-indole has been found to have a range of biochemical and physiological effects, including changes in brain activity, heart rate, and blood pressure. Studies have also shown that 1-(4-Chlorobutyl)-4,5,6,7-tetrahydro-1H-indole can induce changes in behavior, such as alterations in mood and perception.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-Chlorobutyl)-4,5,6,7-tetrahydro-1H-indole in lab experiments is its high affinity for serotonin receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. However, 1-(4-Chlorobutyl)-4,5,6,7-tetrahydro-1H-indole can also have potentially harmful effects, such as changes in heart rate and blood pressure, which must be taken into account when designing experiments.
Future Directions
There are several potential future directions for research on 1-(4-Chlorobutyl)-4,5,6,7-tetrahydro-1H-indole. One area of interest is its potential therapeutic applications, particularly in treating conditions such as depression and anxiety. Other areas of research could include studying the effects of 1-(4-Chlorobutyl)-4,5,6,7-tetrahydro-1H-indole on other neurotransmitter systems, as well as investigating its potential for use as a research tool in studying the role of serotonin receptors in various physiological processes.
Conclusion
In conclusion, 1-(4-Chlorobutyl)-4,5,6,7-tetrahydro-1H-indole is a synthetic psychoactive substance that has potential applications in scientific research. Its high affinity for serotonin receptors makes it a useful tool for studying the role of these receptors in various physiological processes. However, its potential for harmful effects must be taken into account when designing experiments. Further research is needed to fully understand the potential therapeutic applications of 1-(4-Chlorobutyl)-4,5,6,7-tetrahydro-1H-indole and its effects on other neurotransmitter systems.
Synthesis Methods
The synthesis of 1-(4-Chlorobutyl)-4,5,6,7-tetrahydro-1H-indole involves several steps, including the reaction of 4-chlorobutyryl chloride with indole in the presence of a base, followed by reduction with a reducing agent such as lithium aluminum hydride. The final product is purified through a series of chromatography techniques to obtain a pure compound.
Scientific Research Applications
1-(4-Chlorobutyl)-4,5,6,7-tetrahydro-1H-indole has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have agonist activity at serotonin receptors, which are known to play a role in regulating mood, appetite, and sleep. 1-(4-Chlorobutyl)-4,5,6,7-tetrahydro-1H-indole has also been studied for its potential therapeutic applications in treating conditions such as depression and anxiety.
properties
CAS RN |
19406-09-8 |
|---|---|
Molecular Formula |
C12H18ClN |
Molecular Weight |
211.73 g/mol |
IUPAC Name |
1-(4-chlorobutyl)-4,5,6,7-tetrahydroindole |
InChI |
InChI=1S/C12H18ClN/c13-8-3-4-9-14-10-7-11-5-1-2-6-12(11)14/h7,10H,1-6,8-9H2 |
InChI Key |
ONQQVOBPCJJAAT-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CN2CCCCCl |
Canonical SMILES |
C1CCC2=C(C1)C=CN2CCCCCl |
synonyms |
1-(4-Chlorobutyl)-4,5,6,7-tetrahydro-1H-indole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




